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Compound of Interest |

Compound Name: Cdp-840
Cat. No.: B1242106
Get Quote

Status: Archive / Technical Retrospective Compound: CDP-840 (Celltech) Target:
Phosphodiesterase 4 (PDE4) Therapeutic Class: Anti-inflammatory / Bronchodilator

Executive Summary

CDP-840 represents a pivotal chapter in the medicinal chemistry of the 1990s, specifically the
race to develop "Second-Generation" PDE4 inhibitors. Following the discovery of Rolipram,
which validated PDE4 as a target for asthma but failed due to dose-limiting emesis
(nauseal/vomiting), Celltech (now UCB) developed CDP-840.

This compound—a tri-aryl ethane derivative—was engineered to dissociate the anti-
inflammatory efficacy from the emetic side effects. While it demonstrated potent picomolar-to-
nanomolar inhibition of PDE4 and successfully entered Phase Il clinical trials for asthma, it was
ultimately discontinued. Its development history provides a masterclass in the challenges of
iIsozyme non-selectivity, chiral switching, and the therapeutic index limitations that plagued the
entire PDE4 inhibitor class until the eventual success of Roflumilast decades later.

The Therapeutic Imperative: The cAMP Brake
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To understand the design of CDP-840, one must understand the signaling architecture of the
inflammatory leukocyte.

In asthma and COPD, inflammatory cells (eosinophils, neutrophils, T-cells) are hyperactive.
Cyclic adenosine monophosphate (CAMP) acts as a universal "brake" on this activity. PDE4 is
the primary enzyme responsible for hydrolyzing cAMP into inactive 5-AMP, effectively releasing
the brake and allowing inflammation to proceed.

The Design Hypothesis: Inhibiting PDE4 elevates intracellular cAMP, activating Protein Kinase
A (PKA). PKA phosphorylates downstream transcription factors (e.g., CREB) and inhibits NF-
KB, suppressing the release of cytokines (TNF-a, IL-4, IL-5) and reactive oxygen species.

Visualization: The PDE4 Signaling & Inhibition Pathway

The following diagram illustrates the specific intervention point of CDP-840 within the
inflammatory cascade.
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Caption: CDP-840 prevents cAMP hydrolysis, maintaining the 'cAMP brake' on inflammatory
cytokine production.

Medicinal Chemistry & SAR

Chemical Name: (R)-(+)-4-[2-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]pyridine Core
Scaffold: 1,3,4-trisubstituted benzene (Tri-aryl ethane class)

The Scaffold Evolution

Early PDE4 inhibitors were modeled on Rolipram, which contained a dialkoxyphenyl group and
a pyrrolidinone ring. Celltech's strategy involved replacing the pyrrolidinone with a pyridine ring
to improve pharmacokinetic stability and potency.

e The Catechol Ether: The 3-cyclopentyloxy-4-methoxy motif was retained from Rolipram. This
“lipophilic pocket" is critical for binding to the PDE4 active site.

» The Linker: A 2-phenylethyl linker connects the catechol core to the pyridine.

e Chirality: The (R)-enantiomer (CDP-840) was found to be significantly more potent than the
(S)-enantiomer (CT-1731). The (S)-enantiomer is approximately 10-50 times less active
against PDE4 isoforms.[1]

Synthesis Logic

The synthesis generally involves the condensation of a lithiated pyridine species with a
benzaldehyde derivative, followed by reduction and chiral resolution.

3-cyclopentyloxy-
4-methoxybenzaldehyde

> Carbinol » Dehydration & »| Racemic »! Chiral Resolution (R)-CDP-840
Intermediate Hydrogenation CDP-840 (or Asymmetric Synth) (Active Drug)
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Caption: Simplified synthetic flow for the tri-aryl ethane class PDE4 inhibitors.
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Pharmacological Profiling
Potency and Selectivity

CDP-840 is a competitive inhibitor of CAMP at the catalytic site. Unlike later generations that
attempted to target specific subtypes (e.g., PDE4B selective), CDP-840 inhibited all PDE4
isoforms (A, B, C, D) with high potency.

Table 1: Inhibitory Potency (IC50) of CDP-840

Target Isoform IC50 (nM) Selectivity Note
PDE4 (Native) 12 Highly Potent
PDE4A (Recombinant) 4 Non-selective within family
PDE4B (Recombinant) 9 Non-selective within family
PDE4C (Recombinant) 9 Non-selective within family
] Slightly less potent
PDE4D (Recombinant) 45
(favorable?)
>1000-fold selective vs other
PDEL1, 2,3,5,7 > 10,000

PDEs

The "Emesis Paradox" (HARBS vs. LARBS)

In the 1990s, the prevailing theory was that emesis was driven by binding to the High-Affinity
Rolipram Binding Site (HARBS), while efficacy came from the Low-Affinity (LARBS) catalytic
site.

e Rolipram: High affinity for HARBS -> High Emesis.

o CDP-840: Surprisingly, CDP-840 bound to the HARBS with high affinity (Kd ~ 5 nM) similar
to its catalytic inhibition (Ki ~ 10 nM).

e QOutcome: Despite this 1:1 ratio (HARBS:LARBS), CDP-840 was less emetic in ferrets than
Rolipram. This challenged the strict HARBS hypothesis and suggested that physicochemical
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properties (brain penetration) or specific isoform inhibition (PDE4D inhibition is now linked to
emesis) played a larger role.

Experimental Protocol: PDE4 Enzymatic Assay
(SPA)

Grounding: This protocol is based on standard Scintillation Proximity Assay (SPA)
methodologies used during the CDP-840 development era (per Perry et al., 1998).

Objective: Determine the IC50 of CDP-840 against recombinant human PDE4B.

Reagents

o Buffer: 50 mM Tris-HCI (pH 7.5), 8.3 mM MgCI2, 1.7 mM EGTA.

e Substrate: [3H]-cCAMP (Amersham/GE), diluted with unlabeled cAMP to 1 pM final
concentration.

* Enzyme: Recombinant human PDE4B (expressed in S. cerevisiae or Sf9 cells).
e Inhibitor: CDP-840 (dissolved in DMSO, serially diluted).

o Stop Agent: Yttrium silicate SPA beads (PerkinElmer) containing zinc sulfate (to precipitate
5'-AMP).

Workflow

e Preparation: Thaw enzyme lysate on ice. Prepare 10-point serial dilution of CDP-840 in
DMSO (Final DMSO concentration in assay <1%).

 Incubation:
o In a 96-well white-walled plate, add 10 pL of test compound.
o Add 50 puL of PDE4B enzyme solution (titrated to ensure <20% substrate turnover).

o Initiate reaction by adding 40 uL of [3H]-CAMP substrate mixture.
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o Incubate for 30 minutes at 30°C.

e Termination:

o Add 50 pL of SPA bead suspension (Zinc Sulfate stops the PDE reaction and binds the
linear 5-AMP product, but not the cyclic CAMP).

e Measurement:

o Allow beads to settle for 20 minutes (or centrifuge briefly).

o Read on a MicroBeta scintillation counter.
e Analysis:

o Plot % Inhibition vs. Log[Concentration].

o Fit data to a 4-parameter logistic equation to derive 1C50.
Clinical Translation & Discontinuation
CDP-840 advanced to Phase Il clinical trials.

» Efficacy: In allergen-challenge studies with asthmatics, CDP-840 significantly inhibited the
late asthmatic response (LAR) and suppressed ex vivo TNF-a production from patient blood.

o Safety/Tolerability: While better than Rolipram, the therapeutic window remained narrow. At
doses required for maximal anti-inflammatory effect, nausea and gastrointestinal
disturbances were still reported.

e Metabolism: The compound underwent extensive metabolism (para-hydroxylation of the
phenyl ring), complicating the PK profile.

Why did it fail? It hit the "PDE4 Ceiling.”" The non-selective inhibition of PDE4D (now known to
be strongly associated with the emetic reflex in the area postrema of the brainstem) meant that
dose-escalation to achieve robust pulmonary efficacy inevitably triggered nausea. It was
eventually discontinued in favor of compounds with slightly better metabolic profiles or
marginally better tolerability (though the class struggled until Roflumilast's approval for COPD).
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e To cite this document: BenchChem. [Technical Guide: The Development History &
Pharmacology of CDP-840]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242106/docs#technical-guide-the-development-
history-pharmacology-of-cdp-840]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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